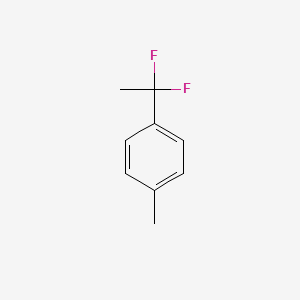1-(1,1-Difluoroethyl)-4-methylbenzene
CAS No.: 1204295-65-7
Cat. No.: VC2803687
Molecular Formula: C9H10F2
Molecular Weight: 156.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1204295-65-7 |
|---|---|
| Molecular Formula | C9H10F2 |
| Molecular Weight | 156.17 g/mol |
| IUPAC Name | 1-(1,1-difluoroethyl)-4-methylbenzene |
| Standard InChI | InChI=1S/C9H10F2/c1-7-3-5-8(6-4-7)9(2,10)11/h3-6H,1-2H3 |
| Standard InChI Key | QNMYSHCXLYKTPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)(F)F |
Introduction
1-(1,1-Difluoroethyl)-4-methylbenzene is a chemical compound with the molecular formula C9H10F2 and a molecular weight of 156.17 g/mol . This compound belongs to the class of difluoroethylated aromatic hydrocarbons, which have gained attention due to their unique properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Methods
The synthesis of 1-(1,1-Difluoroethyl)-4-methylbenzene typically involves the introduction of the difluoroethyl group onto an aromatic ring. This can be achieved through various methods, including nucleophilic substitution reactions or the use of fluorinated reagents. For instance, fluorinated phosphonium salts have been used as efficient reagents for the nucleophilic difluoroethylation of aldehydes and imines under mild conditions .
Applications and Potential Uses
While specific applications of 1-(1,1-Difluoroethyl)-4-methylbenzene are not extensively documented, compounds with similar structures have been explored for their pharmacological properties. The difluoroethyl group is considered a valuable pharmacophore due to its ability to act as an isostere of other functional groups, potentially enhancing the bioactivity of molecules .
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy are crucial for the characterization of 1-(1,1-Difluoroethyl)-4-methylbenzene. These techniques provide detailed information about the molecular structure and can help in identifying the compound's purity and composition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume